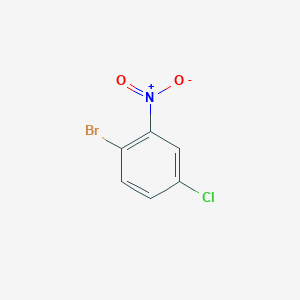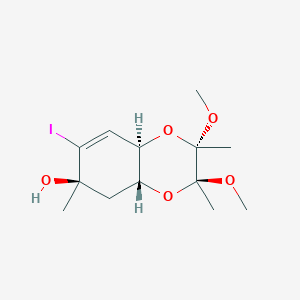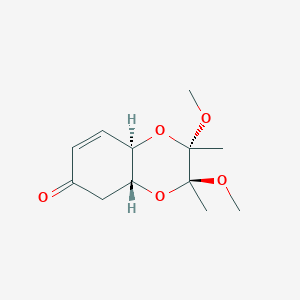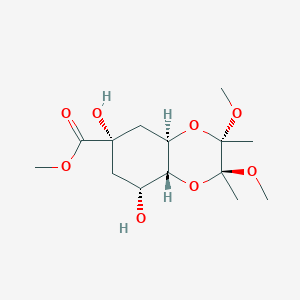
吡氟酰草胺
描述
Pyraflufen-ethyl is a chemical compound widely used as a herbicide to control broad-leaved weeds and grasses in various crops. It is an ethyl ester resulting from the formal condensation of the carboxy group of pyraflufen with ethanol. This compound is known for its effectiveness in agricultural applications, particularly in crops like wheat, barley, and triticale .
科学研究应用
Pyraflufen-ethyl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and oxidation reactions.
Biology: Employed in research on plant physiology and herbicide resistance mechanisms.
Industry: Utilized in the development of new agricultural products and formulations to improve crop yields and reduce weed competition
作用机制
Target of Action
Pyraflufen-ethyl primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants .
Mode of Action
Pyraflufen-ethyl is a PPO inhibitor . It works by inhibiting the activity of the PPO enzyme, which is essential for chlorophyll production . This inhibition disrupts the synthesis of chlorophyll, leading to cell membrane destruction and ultimately plant death .
Biochemical Pathways
The primary biochemical pathway affected by Pyraflufen-ethyl is the heme and chlorophyll biosynthesis pathway . By inhibiting the PPO enzyme, Pyraflufen-ethyl disrupts this pathway, leading to a deficiency in chlorophyll and heme. This deficiency impairs the plant’s ability to photosynthesize and survive .
Result of Action
The result of Pyraflufen-ethyl’s action is the effective control of broad-leaved weeds and grasses . By disrupting chlorophyll production, the plant cells’ membranes are destroyed, leading to the death of the plant . This makes Pyraflufen-ethyl an effective herbicide.
Action Environment
The efficacy of Pyraflufen-ethyl can be influenced by environmental factorsFor instance, the growth stage of target weeds can impact the efficacy of Pyraflufen-ethyl . More research would be needed to provide detailed insights into how these factors influence Pyraflufen-ethyl’s action, efficacy, and stability.
生化分析
Biochemical Properties
Pyraflufen-ethyl exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of chlorophyll, a vital molecule for photosynthesis in plants. By inhibiting PPO, Pyraflufen-ethyl disrupts the normal biochemical reactions in plants, leading to their death .
Cellular Effects
In terms of cellular effects, Pyraflufen-ethyl primarily affects plant cells. It disrupts the normal function of chloroplasts by inhibiting the PPO enzyme . This inhibition leads to a decrease in chlorophyll production, which in turn affects photosynthesis, a critical cellular process in plants .
Molecular Mechanism
The molecular mechanism of Pyraflufen-ethyl involves the inhibition of the PPO enzyme . This enzyme is responsible for a key step in the biosynthesis of chlorophyll. When Pyraflufen-ethyl binds to PPO, it prevents the enzyme from catalyzing its normal reaction, leading to a decrease in chlorophyll production .
Temporal Effects in Laboratory Settings
It is known that the effects of Pyraflufen-ethyl can be observed shortly after application, as it quickly inhibits the PPO enzyme .
Metabolic Pathways
It is known that Pyraflufen-ethyl acts by inhibiting the PPO enzyme, which plays a key role in the biosynthesis of chlorophyll .
Transport and Distribution
It is known that Pyraflufen-ethyl is slightly mobile and has a medium potential for particle-bound transport .
Subcellular Localization
Given its mode of action, it is likely that Pyraflufen-ethyl localizes to the chloroplasts in plant cells, where the PPO enzyme is located .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyraflufen-ethyl involves several steps, starting with glyoxylic acid as the initial raw material. The process includes oxime formation, [3+2] cyclization, sodium methyl mercaptide substitution, oxidation, reduction, and substitution butt joint with a pyrazole intermediate, followed by thioether oxidation . The reaction conditions typically involve the use of dichloromethane and chlorosulfonic acid at room temperature, with careful control of reaction times and temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of pyraflufen-ethyl follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to manage the complex sequence of reactions. The final product is purified using techniques such as liquid chromatography to ensure it meets the required standards for agricultural use .
化学反应分析
Types of Reactions
Pyraflufen-ethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of pyraflufen-ethyl to its oxidized form, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert pyraflufen-ethyl to its reduced form, typically using reagents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pyraflufen-ethyl. These derivatives often retain the herbicidal properties of the parent compound but may exhibit different levels of activity and selectivity .
相似化合物的比较
Similar Compounds
Similar compounds to pyraflufen-ethyl include other PPO-inhibiting herbicides such as:
- Flumioxazin
- Oxyfluorfen
- Sulfentrazone
- Carfentrazone-ethyl
Uniqueness
What sets pyraflufen-ethyl apart from these similar compounds is its unique chemical structure, which includes a difluoromethoxy group that enhances its herbicidal activity and selectivity. Additionally, pyraflufen-ethyl has been shown to be effective at lower application rates compared to some of its counterparts, making it a more environmentally friendly option for weed control .
属性
IUPAC Name |
ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTZNLHMIGJTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034871 | |
| Record name | Pyraflufen-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored or pale brown solid; [HSDB] | |
| Record name | Pyraflufen-ethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6902 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/L, 20 °C), In water, 8.2X10-2 mg/L at 20 °C | |
| Record name | PYRAFLUFEN-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.565 at 24 °C | |
| Record name | PYRAFLUFEN-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.2X10-10 mm Hg (1.6X10-5 mPa) at 25 °C | |
| Record name | PYRAFLUFEN-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine, cream-colored powder, Pale brown, crystalline | |
CAS No. |
129630-19-9 | |
| Record name | Pyraflufen-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyraflufen-ethyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraflufen-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAFLUFEN-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOC9Q2DLMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRAFLUFEN-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
126-127 °C | |
| Record name | PYRAFLUFEN-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




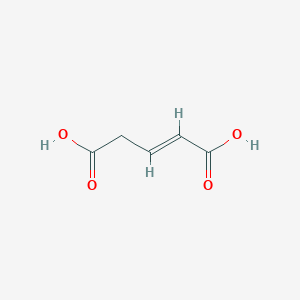
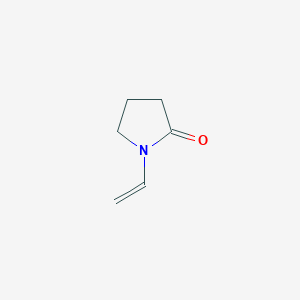
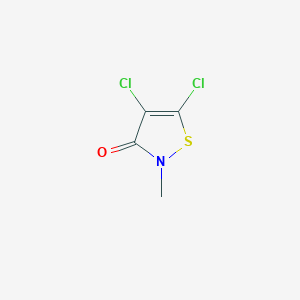
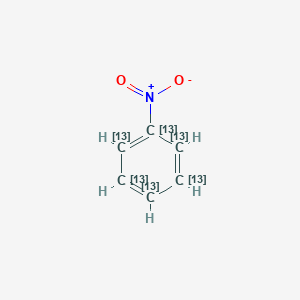
![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)
